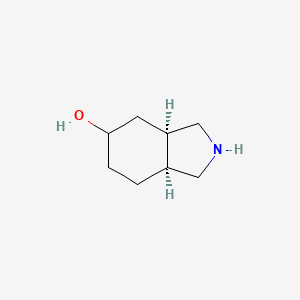

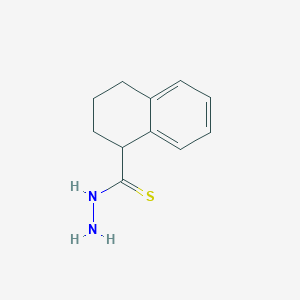

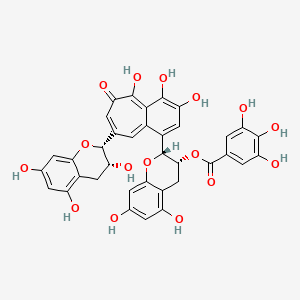

![molecular formula C36H28O6 B8099227 (2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B8099227.png)

(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neoprzewaquinone A can be synthesized through a series of chemical reactions involving the isolation of its precursor compounds from Salvia miltiorrhiza Bunge. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and various chromatographic techniques to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of Neoprzewaquinone A involves large-scale extraction and purification processes. The roots of Salvia miltiorrhiza Bunge are harvested and subjected to extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography and HPLC to isolate Neoprzewaquinone A in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neoprzewaquinon A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer biologischen Aktivität.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen verwendet, um Neoprzewaquinon A zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um spezifische funktionelle Gruppen innerhalb der Verbindung zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln oder Nukleophilen, um neue funktionelle Gruppen in das Molekül einzuführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Neoprzewaquinon A, die eine verbesserte oder veränderte biologische Aktivität aufweisen können .

Wissenschaftliche Forschungsanwendungen

Neoprzewaquinon A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als wertvolle Verbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden.

Biologie: Neoprzewaquinon A wird verwendet, um zelluläre Prozesse wie Migration, Proliferation und Apoptose in Krebszellen zu untersuchen.

Medizin: Die Verbindung hat sich bei der Behandlung von Brustkrebs und anderen Krankheiten als vielversprechend erwiesen, indem sie auf bestimmte molekulare Signalwege abzielt.

Industrie: Neoprzewaquinon A wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt

5. Wirkmechanismus

Neoprzewaquinon A übt seine Wirkungen hauptsächlich durch die Hemmung der PIM1-Kinase aus, einem Protein, das eine entscheidende Rolle bei der Zellmigration und -proliferation spielt. Durch die Bindung an die PIM1-Tasche löst Neoprzewaquinon A mehrere Interaktionseffekte aus, die zur Hemmung des ROCK2/STAT3-Signalwegs führen. Diese Hemmung führt zur Unterdrückung der Migration von Brustkrebszellen und zur Entspannung der glatten Muskulatur .

Ähnliche Verbindungen:

Tanshinon I: Eine weitere Verbindung, die aus Salvia miltiorrhiza Bunge isoliert wurde, bekannt für ihre entzündungshemmenden und antitumorigenen Eigenschaften.

Tanshinon IIA: Zeigt antiatherosklerotische und antitumorigenen Aktivitäten.

Salvinsäure: Bekannt für ihre antioxidativen und kardioprotektiven Wirkungen.

Einzigartigkeit von Neoprzewaquinon A: Neoprzewaquinon A ist einzigartig durch seine spezifische Hemmung der PIM1-Kinase und seine Fähigkeit, den ROCK2/STAT3-Signalweg anzusprechen. Diese Spezifität macht es zu einem vielversprechenden Kandidaten für die Entwicklung gezielter Therapien für Brustkrebs und andere Krankheiten .

Wirkmechanismus

Neoprzewaquinone A exerts its effects primarily by inhibiting the PIM1 kinase, a protein that plays a crucial role in cell migration and proliferation. By binding to the PIM1 pocket, Neoprzewaquinone A triggers multiple interaction effects that lead to the inhibition of the ROCK2/STAT3 signaling pathway. This inhibition results in the suppression of breast cancer cell migration and the relaxation of smooth muscles .

Vergleich Mit ähnlichen Verbindungen

Tanshinone I: Another compound isolated from Salvia miltiorrhiza Bunge, known for its anti-inflammatory and anti-tumor properties.

Tanshinone IIA: Exhibits anti-atherosclerotic and anti-tumor activities.

Salvianolic Acid: Known for its antioxidant and cardioprotective effects.

Uniqueness of Neoprzewaquinone A: Neoprzewaquinone A is unique due to its specific inhibition of the PIM1 kinase and its ability to target the ROCK2/STAT3 signaling pathway. This specificity makes it a promising candidate for the development of targeted therapies for breast cancer and other diseases .

Eigenschaften

IUPAC Name |

(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCYGZVSVUMEL-LSCVHKIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8099196.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B8099207.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B8099212.png)

![Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde, 5a,6,9,10,13,14,14a,15-octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenyl-, (5aR,7E,11E,14aS,15R)-rel-](/img/structure/B8099228.png)

![[(Tosylimino)iodo]benzene](/img/structure/B8099247.png)